molecular formula C20H23N5O3S2 B4737429 9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4737429
M. Wt: 445.6 g/mol
InChI Key: TYROURGQOUNXTJ-QINSGFPZSA-N
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Description

The compound 9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule. It features a pyrido[1,2-a]pyrimidin-4-one core, substituted with various functional groups, including a morpholine ring, a thiazolidinone moiety, and a methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. A common synthetic route includes:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazolidinone moiety: This step involves the reaction of the core structure with a thioamide and an aldehyde under reflux conditions.

    Attachment of the morpholine ring: This is done by reacting the intermediate with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Final methylation: The compound is methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the final product in pure form.

    Quality control: Implementing rigorous testing protocols to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyrido[1,2-a]pyrimidin-4-one core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the thiazolidinone ring or the pyrido[1,2-a]pyrimidin-4-one core.

    Substitution: Various substituted derivatives of the morpholine ring.

Scientific Research Applications

9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with similar compounds such as:

    Pyrido[1,2-a]pyrimidin-4-one derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.

    Thiazolidinone derivatives: Compounds with the thiazolidinone moiety exhibit different pharmacological properties depending on their substitution patterns.

    Morpholine-containing compounds: These molecules are known for their diverse biological activities and are used in various therapeutic applications.

The uniqueness of This compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S2/c1-13-4-2-7-25-17(13)22-16(21-5-3-6-24-8-10-28-11-9-24)14(19(25)27)12-15-18(26)23-20(29)30-15/h2,4,7,12,21H,3,5-6,8-11H2,1H3,(H,23,26,29)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYROURGQOUNXTJ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

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